molecular formula C16H25BrClNO B1464761 3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride CAS No. 1220018-61-0

3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride

Cat. No. B1464761
CAS RN: 1220018-61-0
M. Wt: 362.7 g/mol
InChI Key: UNBZCBCALWEHHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is unique and contributes to its diverse applications in scientific research. For a detailed molecular structure, it’s recommended to refer to specialized databases like ChemSpider .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It’s likely that it participates in various reactions due to its complex structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results. For detailed information, it’s recommended to refer to specialized databases or literature .

Scientific Research Applications

Organic Synthesis

3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride: is a versatile compound in organic synthesis. Its structure allows for reactions at the benzylic position, which can undergo free radical bromination, nucleophilic substitution, and oxidation . This compound could be used to synthesize complex molecules by exploiting these reactive sites for further functional group transformations.

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the search results. Given its use in scientific research, it’s likely involved in various biological processes.

properties

IUPAC Name

3-[(2-bromo-4-butan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-3-12(2)14-6-7-16(15(17)9-14)19-11-13-5-4-8-18-10-13;/h6-7,9,12-13,18H,3-5,8,10-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBZCBCALWEHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-Bromo-4-(sec-butyl)phenoxy]-methyl}piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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